molecular formula C20H19N3O4S B2879474 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 630084-03-6

2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No. B2879474
CAS RN: 630084-03-6
M. Wt: 397.45
InChI Key: WDGWYAVMAFUOCF-UHFFFAOYSA-N
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Description

The compound “2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound

Scientific Research Applications

Drug Design and Docking Studies

This compound has been utilized in drug design and docking studies . It shows good binding interaction with proteins such as Ampicillin-CTX-M-15, which is crucial in the development of new antibiotics . The docking studies help in understanding how the compound interacts with biological targets, which is essential for designing drugs with better efficacy and reduced side effects.

Quantum Chemical Analysis

The compound’s quantum parameters have been investigated using methods like DFT (Density Functional Theory). This analysis helps in understanding the electronic properties, such as the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which are significant in predicting reactivity and stability .

Synthesis of Heterocyclic Compounds

It serves as a building block for synthesizing various heterocyclic compounds . These compounds have wide applications in pharmaceuticals, acting as therapeutic agents, and in the food industry as additives or preservatives .

Antimicrobial Activity

Derivatives of this compound have shown potential in antimicrobial activity. This is particularly important in the fight against drug-resistant bacteria and the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Activities

The compound has been tested for its anti-inflammatory and analgesic activities . These properties make it a candidate for the development of new pain relief medications .

Supramolecular Chemistry

The compound contributes to the field of supramolecular chemistry . Its ability to form stable supramolecular assemblies through intermolecular interactions like hydrogen bonding is valuable for creating complex structures that have potential applications in nanotechnology and materials science .

properties

IUPAC Name

2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-18(19(25)23(22(13)2)14-8-4-3-5-9-14)21-17(24)12-28-16-11-7-6-10-15(16)20(26)27/h3-11H,12H2,1-2H3,(H,21,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWYAVMAFUOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid

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